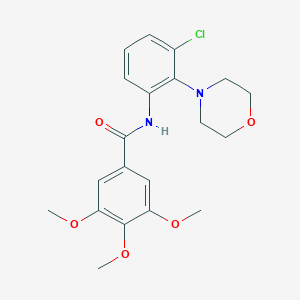![molecular formula C19H20N2OS B244422 N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.
Wirkmechanismus
BTA-EG6 exerts its effects by binding to the ATP-binding site of the Hsp90 chaperone protein, thereby inhibiting its function. This leads to the degradation of client proteins, including various oncogenic proteins, and ultimately results in the inhibition of cancer cell growth. BTA-EG6 also inhibits the aggregation of amyloid-beta and alpha-synuclein proteins by binding to their hydrophobic regions, thereby preventing their misfolding and aggregation.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the Hsp90 chaperone protein. It has also been shown to reduce the levels of various oncogenic proteins, such as HER2, Akt, and Bcr-Abl, in cancer cells. In addition, BTA-EG6 has been shown to reduce the levels of amyloid-beta and alpha-synuclein proteins in vitro, suggesting its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BTA-EG6 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in various assays. It has also been extensively studied, with many publications reporting its effects on various cancer cell lines and neurodegenerative disease models. However, one limitation of BTA-EG6 is its relatively low potency compared to other Hsp90 inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BTA-EG6. One area of research is the development of more potent and selective inhibitors based on the structure of BTA-EG6. Another area of research is the investigation of the effects of BTA-EG6 on other disease models, such as infectious diseases and autoimmune disorders. Additionally, the use of BTA-EG6 in combination with other drugs or therapies may enhance its effectiveness in treating various diseases.
Synthesemethoden
BTA-EG6 can be synthesized using a multi-step process involving the reaction of 2-aminothiophenol with 4-bromobenzyl chloride, followed by the reaction of the resulting product with 5-bromopentanoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and glioblastoma, by targeting the Hsp90 chaperone protein. BTA-EG6 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. In addition, BTA-EG6 has been used as a tool compound in drug discovery, as it can serve as a starting point for the development of more potent and selective inhibitors.
Eigenschaften
Molekularformel |
C19H20N2OS |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]pentanamide |
InChI |
InChI=1S/C19H20N2OS/c1-2-3-8-18(22)20-13-14-9-11-15(12-10-14)19-21-16-6-4-5-7-17(16)23-19/h4-7,9-12H,2-3,8,13H2,1H3,(H,20,22) |
InChI-Schlüssel |
IRFKFZNSGXXVKZ-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CCCCC(=O)NCC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-4-methoxybenzamide](/img/structure/B244339.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244344.png)
![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244363.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)